molecular formula C10H5BrF2 B8676924 5,6-Difluoro-2-bromonaphthalene CAS No. 247924-61-4

5,6-Difluoro-2-bromonaphthalene

Cat. No.: B8676924
CAS No.: 247924-61-4
M. Wt: 243.05 g/mol
InChI Key: XWDODHHQFCLSOA-UHFFFAOYSA-N
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Description

5,6-Difluoro-2-bromonaphthalene is a useful research compound. Its molecular formula is C10H5BrF2 and its molecular weight is 243.05 g/mol. The purity is usually 95%.
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Properties

CAS No.

247924-61-4

Molecular Formula

C10H5BrF2

Molecular Weight

243.05 g/mol

IUPAC Name

6-bromo-1,2-difluoronaphthalene

InChI

InChI=1S/C10H5BrF2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5H

InChI Key

XWDODHHQFCLSOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2F)F)C=C1Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Zinc (341 mg, 5.22 mmol) was added to a stirred mixture of 6-bromo-1,1,2,2-tetrafluoro-1,2-dihydronaphthalene (730 mg, 2.60 mmol) in tetrahydrofuran and concentrated ammonium hydroxide (4 mL) at 0° C. The mixture was allowed to warm slowly to room temperature. After 6 hours the reaction was diluted with 35 mL of dichloromethane and extracted. The organic layer was washed with water (2×30 mL) dried and concentrated. The residue was purified by chromatography on silica gel eluting with pentane:hexane (1:1) to provide the title compound.
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
730 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
341 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Zinc (7.06 g, 108 mmol) was added to a stirred mixture of 20.0 g (71.2 mmol) of 6-bromo-1,1,2,2-tetrafluoro-1,2-dihydronaphthalene, 44 ml of THF, 20.1 g of NH4Cl and 90 ml of NH4OH that was cooled in an ice bath. The mixture was allowed to warm slowly to room temperature. After 5 hours reaction time, the zinc was removed by filtration. The phases were separated, and the aqueous layer was extracted three times with hexanes. The combined organic phase was washed twice with brine and dried over MgSO4. The MgSO4 was filtered off, and the solvent was removed under vacuum. Crude 6-bromo-1,2-difluoronaphthalene (16.4 g) containing 15% impurities (estimated) remained. The estimated yield of the crude 6-bromo-1,2-difluoronaphthalene was 85%. Recrystallization of the crude solid from methanol/water yielded light brown needles (13.6 g, 55.8 mmol, 77% yield).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
reactant
Reaction Step One
Name
Quantity
20.1 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
7.06 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A cold solution (0° C. bath temperature) of 240.1 g of NH4Cl in 1,080 ml of NH4OH was added to a stirred mixture of 82.7 g (1.3 mol) of zinc, 236.2 g (0.8 mol) of 6-bromo-1,1,2,2-tetrafluoro-1,2-dihydronaphthalene, and 540 ml of THF that was cooled to 3° C. in an ice bath. The mixture was allowed to warm slowly to room temperature. After 7 hours reaction time, the zinc was removed by filtration. The phases were separated, and the aqueous layer was extracted three times with hexanes. The combined organic phase was washed twice with brine and stirred over MgSO4 and activated carbon for 3 h. The mixture was stored for 15 h. The MgSO4 and carbon were filtered off, and the solvent was removed under vacuum. Crude 6-bromo-1,2-difluoronaphthalene (194.8 g) remained. The solid was dissolved in hexanes, and silica gel was added to the solution. The mixture was stirred for 10 minutes then was allowed to stand for 15 h. Additional silica gel was added to the mixture. A part of the product crystallized so hexane was added, and the mixture was stirred for 2.5 h. The silica gel was filtered off, and the solvent was removed under vacuum. A beige solid (192.9 g) remained. The solid was purified by heating under vacuum to 70° C. The final product was a light beige solid (174.9 g, 0.7 mol, 85%).
Name
Quantity
240.1 g
Type
reactant
Reaction Step One
Quantity
236.2 g
Type
reactant
Reaction Step One
Name
Quantity
540 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
82.7 g
Type
catalyst
Reaction Step One
[Compound]
Name
solid
Quantity
174.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Zinc (7.18 g, 110 mmol) was added in two portions (4.74 g and 2.44 g) to a stirred mixture of 20.1 g (71.4 mmol) of 6-bromo-1,1,2,2-tetrafluoro-1,2-dihydronaphthalene, 45 ml of THF, 20.1 g of NH4Cl, and 90 ml of NH4OH that was cooled in an ice bath. The mixture was allowed to warm slowly to room temperature. After 5 hours reaction time, the zinc was removed by filtration. The phases were separated, and the aqueous layer was extracted three times with hexanes. The combined organic phase was washed twice with brine and dried over MgSO4. The MgSO4 was filtered off, and the solvent was removed under vacuum. Crude 6-bromo-1,2-difluoronaphthalene (16.7 g) containing 15% impurities (estimated) remained. The estimated yield of the crude 6-bromo-1,2-difluoronaphthalene was 86%. The crude yellow solid was sublimed at 70-80° C. Off-white needles (14.5 g, 59.5 mmol, 83% yield) were collected.
Quantity
20.1 g
Type
reactant
Reaction Step One
Name
Quantity
20.1 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
7.18 g
Type
catalyst
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Yield
83%

Synthesis routes and methods V

Procedure details

Zinc (2.439 g, 36.6 mmol) was added to a stirred mixture of 5.01 g (17.8 mmol) of 6-bromo-1,1,2,2-tetrafluoro-1,2-dihydronaphthalene, 11 ml of THF, and 22 ml of NH4OH that was cooled in an ice bath. The mixture was allowed to warm slowly to room temperature. After 4½ hours reaction time, the zinc was removed by filtration. The phases were separated, and the aqueous layer was extracted three times with hexanes. The combined organic phase was washed twice with brine and dried over MgSO4. The MgSO4 was filtered off, and the solvent removed under vacuum. Crude 6-bromo-1,2-difluoronaphthalene (4 g) containing 15% impurities (estimated) remained. The estimated yield of the crude 6-bromo-1,2-difluoronaphthalene was 91%. Brown needles (2.0 g, 8.3 mmol, 46% yield) were recovered after recrystallization from hexanes.
Quantity
5.01 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
2.439 g
Type
catalyst
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Yield
46%

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